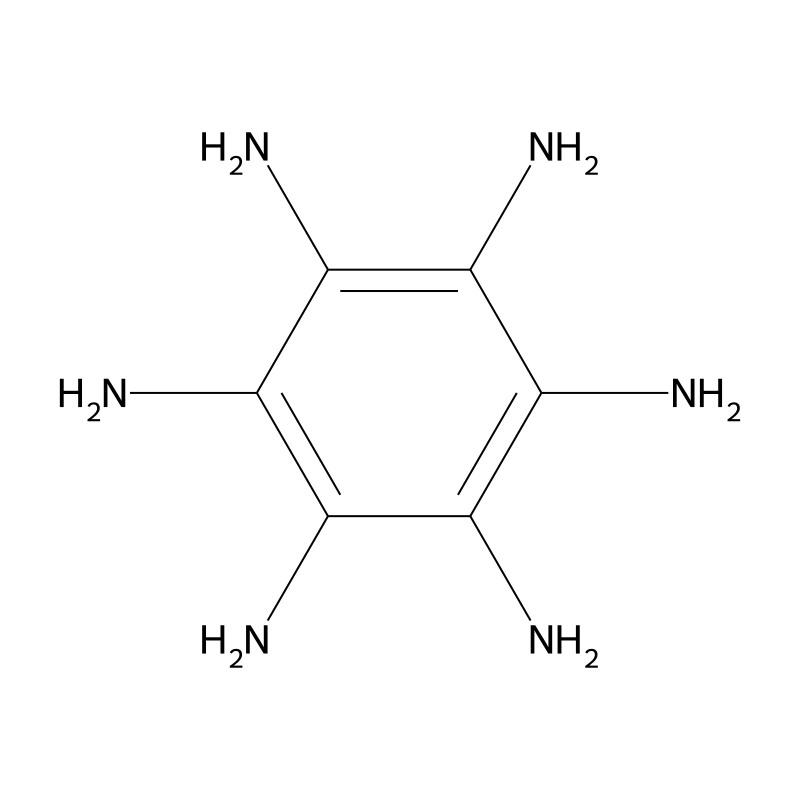

1,2,3,4,5,6-Benzenehexamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,2,3,4,5,6-Benzenehexamine (CAS: 4444-26-2), commonly referred to as hexaaminobenzene (HAB), is a highly electron-rich, C3-symmetric aromatic building block featuring six amine groups on a single benzene ring. In materials science and procurement, it is primarily valued as a hexadentate ligand for synthesizing highly conjugated, two-dimensional metal-organic frameworks (2D c-MOFs) and fully fused covalent organic frameworks (COFs), such as the C2N network [1]. Due to the extreme air sensitivity of the free base, the compound is almost exclusively procured and handled as its trihydrochloride or hexahydrochloride salt, which ensures shelf stability and allows for controlled release during solvothermal synthesis [2]. Its dense array of redox-active nitrogen sites and fully delocalized π-electron system make it a critical precursor for next-generation supercapacitors, sodium-ion batteries, and electrocatalysts where intrinsic bulk conductivity is required [2].

References

- [1] Mahmood, J., et al. 'Nitrogenated holey two-dimensional structures.' Nature Communications 2015, 6, 6486.

- [2] Park, J., et al. 'Stabilization of Hexaaminobenzene in a 2D Conductive Metal–Organic Framework for High Power Sodium Storage.' Journal of the American Chemical Society 2018, 140 (32), 10315-10323.

Attempting to substitute hexaaminobenzene with lower-order aminated benzenes, such as 1,2,4,5-benzenetetramine (BTA), fundamentally alters the topology and electronic properties of the resulting frameworks. While BTA (C2 symmetry) typically forms one-dimensional coordination polymers or less-conjugated 2D sheets, HAB’s C3 symmetry and six coordination sites drive the formation of rigid, fully conjugated hexagonal honeycomb lattices [1]. This structural difference is not merely geometric; it dictates performance. HAB-based frameworks support a reversible three-electron redox reaction per molecule, whereas BTA-based analogs are limited to fewer electron transfers, drastically reducing the specific capacity in energy storage applications [1]. Consequently, for applications demanding maximum cross-linking density, intrinsic metallic or semiconducting behavior, and high-rate electrochemical kinetics, HAB cannot be replaced by tetramine or diamine alternatives.

Bulk Electrical Conductivity in 2D Metal-Organic Frameworks

The hexadentate coordination of HAB with transition metals creates extended π-d conjugated pathways that are absent in less substituted analogs. When synthesized as a Co-HAB MOF, the material achieves a remarkable bulk electrical conductivity of 1.57 S cm⁻¹ measured on pressed pellets [1]. This value is orders of magnitude higher than traditional insulating MOFs and significantly outperforms many 1D coordination polymers derived from 1,2,4,5-benzenetetramine (BTA). The high intrinsic conductivity eliminates the need for large volumes of inactive conductive additives in electrode formulations, maximizing the active mass loading.

| Evidence Dimension | Bulk electrical conductivity (pressed pellet) |

| Target Compound Data | 1.57 S cm⁻¹ (Co-HAB MOF) |

| Comparator Or Baseline | < 10⁻⁴ S cm⁻¹ (Typical non-conjugated MOFs or 1D BTA polymers) |

| Quantified Difference | > 4 orders of magnitude higher conductivity |

| Conditions | Pressed pellet, room temperature measurement |

High intrinsic conductivity is essential for procuring precursors for battery electrodes and electrocatalysts, as it directly reduces the requirement for conductive carbon additives.

Reversible Redox Capacity for Energy Storage

The presence of six amine groups on a single benzene ring provides an exceptionally high density of redox-active sites. In sodium-ion battery applications, Co-HAB MOFs demonstrate the ability to undergo a reversible three-electron redox reaction per HAB molecule [1]. This multi-electron transfer capability yields a specific capacity of 291 mAh g⁻¹, whereas analogs with fewer amine groups (like BTA) are fundamentally limited by their molecular structure to fewer electron transfers per ring. Furthermore, the robust 2D framework stabilizes the reactive HAB intermediate, allowing it to deliver 214 mAh g⁻¹ at extremely high discharge rates (within 7 minutes).

| Evidence Dimension | Reversible electron transfer per linker molecule |

| Target Compound Data | 3 electrons per HAB molecule |

| Comparator Or Baseline | 2 electrons per molecule (Theoretical limit for tetramine analogs like BTA) |

| Quantified Difference | 50% increase in redox capacity per aromatic ring |

| Conditions | Organic electrolyte, sodium-ion storage half-cell |

Procuring HAB over tetramine analogs directly increases the theoretical and practical energy density of the resulting electrochemical storage device.

Precursor Form and Crystallization Kinetics (Salt vs. Free Base)

The procurement form of HAB is critical for processability; the free base is highly susceptible to rapid oxidation, leading to amorphous, poorly conductive polymeric products. By utilizing the stabilized hydrochloride salt of HAB in a controlled DMF/water solvent mixture, the reaction kinetics are slowed, yielding highly crystalline MOF particles with sizes up to ~75 nm [1]. This improved crystallinity directly correlates with performance: the highly crystalline Co-HAB exhibits a conductivity of 1.57 S cm⁻¹, which is more than 3 times higher than the 0.48 S cm⁻¹ observed for poorly crystalline samples synthesized via rapid aqueous routes[1].

| Evidence Dimension | Bulk conductivity as a function of crystallization control |

| Target Compound Data | 1.57 S cm⁻¹ (Highly crystalline, controlled salt precursor route) |

| Comparator Or Baseline | 0.48 S cm⁻¹ (Poorly crystalline, rapid aqueous route) |

| Quantified Difference | 3.27-fold increase in electrical conductivity |

| Conditions | Co-HAB synthesized in DMF/water vs. fully aqueous conditions |

Procuring the stable hydrochloride salt and utilizing controlled solvent conditions is strictly necessary to achieve the crystallinity required for high-performance electronic applications.

Topological Control in Aza-Fused Covalent Organic Frameworks

HAB is the exclusive precursor for the synthesis of the C2N-h2D holey two-dimensional framework. The condensation of HAB with hexaketocyclohexane leverages the C3 symmetry of HAB to form a fully fused, nitrogenated network with a precise C2N stoichiometry and uniform micropores [1]. Attempting to use 1,2,4,5-benzenetetramine (BTA) under similar ionothermal or solvothermal conditions results in different structural topologies (e.g., aza-COF-2) with distinct pore architectures and broader X-ray diffraction peaks, indicating lower long-range order [2]. The strict hexadentate geometry of HAB is therefore non-negotiable for producing the specific C2N lattice used in advanced gas separation and catalysis.

| Evidence Dimension | Framework topology and structural symmetry |

| Target Compound Data | Hexagonal C2N-h2D network (C3 symmetry precursor) |

| Comparator Or Baseline | Linear or alternate 2D topologies (C2 symmetry precursor, BTA) |

| Quantified Difference | Formation of uniform C2N micropores vs. alternate aza-COF structures |

| Conditions | Solvothermal condensation with hexaketocyclohexane |

Buyers targeting the exact C2N structural lattice for membrane or catalytic applications must procure HAB, as tetramine substitutes cannot geometrically form the required hexagonal network.

High-Power Sodium-Ion Battery Cathodes

Leveraging the 3-electron redox capacity and high intrinsic conductivity (1.57 S cm⁻¹) of HAB-based MOFs to achieve high-rate energy storage without excessive carbon additives [1].

Electrocatalyst Supports for Hydrogen Evolution (HER)

Utilizing the dense array of nitrogen coordination sites in HAB-derived C2N networks to anchor single-atom metals (e.g., Ru or Pt), providing high turnover frequencies and stability in acidic and alkaline media [2].

Advanced Gas Separation Membranes

Using the uniform, nitrogenated micropores of the HAB-derived C2N framework for highly selective gas separations, such as helium recovery from natural gas, which relies on the precise pore dimensions dictated by HAB's C3 symmetry[2].

References

- [1] Park, J., et al. 'Stabilization of Hexaaminobenzene in a 2D Conductive Metal–Organic Framework for High Power Sodium Storage.' Journal of the American Chemical Society 2018, 140 (32), 10315-10323.

- [2] Mahmood, J., et al. 'Nitrogenated holey two-dimensional structures.' Nature Communications 2015, 6, 6486.